DCH36_06

Vue d'ensemble

Description

DCH36_06 est un inhibiteur puissant et sélectif des histone acétyltransférases p300 et CBP (protéine de liaison au CREB). Ces enzymes jouent un rôle crucial dans la régulation de l'expression génique en acétylant les histones, ce qui conduit à la remodelage de la chromatine et à l'activation transcriptionnelle. This compound a montré un potentiel significatif pour inhiber la croissance des cellules leucémiques en ciblant ces enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de DCH36_06 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est un dérivé de l'acide thiobarbiturique. Les étapes clés comprennent:

Formation de la structure de base: Ceci implique la condensation de la 3-chloro-4-méthylbenzaldéhyde avec la thiourée pour former le noyau d'acide thiobarbiturique.

Fonctionnalisation: La structure de base est ensuite fonctionnalisée en introduisant divers substituants pour améliorer son activité inhibitrice contre p300 et CBP.

Purification: Le composé final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir une pureté élevée

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement la mise à l'échelle de la voie de synthèse décrite ci-dessus. Cela comprendrait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification à grande échelle. L'utilisation de systèmes de synthèse et de purification automatisés serait essentielle pour garantir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

DCH36_06 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du composé, modifiant potentiellement son activité.

Substitution: Des réactions de substitution peuvent être utilisées pour introduire différents substituants sur la structure de base, ce qui peut affecter son activité inhibitrice

Réactifs et conditions courantes

Oxydation: Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers agents halogénants ou nucléophiles peuvent être utilisés pour introduire de nouveaux substituants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués de l'acide thiobarbiturique .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Recherche sur le cancer: Il a montré une activité antitumorale puissante dans les lignées cellulaires leucémiques en inhibant p300 et CBP, conduisant à l'arrêt du cycle cellulaire et à l'apoptose

Épigénétique: En tant qu'inhibiteur de l'histone acétyltransférase, this compound est précieux pour étudier le rôle de l'acétylation des histones dans la régulation des gènes et le remodelage de la chromatine

Développement de médicaments: La capacité du composé à inhiber p300 et CBP en fait un candidat prometteur pour le développement de nouvelles thérapies anticancéreuses

Études biologiques: This compound peut être utilisé pour étudier les voies biologiques et les cibles moléculaires impliquées dans l'acétylation des histones et ses effets sur les processus cellulaires

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les histone acétyltransférases p300 et CBP. Ces enzymes acétylent les histones, conduisant au remodelage de la chromatine et à l'activation transcriptionnelle. En inhibant ces enzymes, this compound réduit l'acétylation des histones, conduisant à la répression transcriptionnelle et à l'arrêt subséquent du cycle cellulaire et à l'apoptose dans les cellules leucémiques. Le composé affecte également l'expression de divers gènes impliqués dans la prolifération cellulaire et l'apoptose, tels que MYC, HIF1A et BAX .

Applications De Recherche Scientifique

Therapeutic Potential in Oncology

The therapeutic applications of DCH36_06 have been explored primarily within the field of oncology. The compound has demonstrated anti-tumor activity in various leukemic cell lines and xenograft models:

- In Vitro Studies : this compound effectively inhibited proliferation in multiple leukemic cell lines through its mechanism of action on p300/CBP.

- In Vivo Efficacy : In mouse models, this compound significantly suppressed leukemic xenograft growth, indicating its potential for clinical translation as a treatment for hematological malignancies .

Broader Implications in Molecular Biology

Beyond its applications in cancer therapy, this compound serves as a valuable tool for studying the acetylome—the complete set of acetylation modifications on proteins within a cell. This compound can help researchers:

- Decipher Acetylation Codes : By inhibiting p300/CBP, scientists can better understand how acetylation influences gene expression and cellular processes.

- Develop New Therapeutics : Insights gained from studies using this compound may lead to the discovery of additional small molecule inhibitors targeting similar pathways, expanding the arsenal against various diseases linked to dysregulated acetylation .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Feature | Description |

|---|---|

| Chemical Identity | This compound |

| Target Enzyme | p300/CBP Histone Acetyltransferase |

| Mechanism of Action | Inhibition of histone acetylation leading to hypoacetylation on H3K18 |

| Biological Effects | - Cell cycle arrest at G1 phase - Induction of apoptosis - Altered gene expression |

| In Vitro Efficacy | Significant inhibition of proliferation in leukemic cell lines |

| In Vivo Efficacy | Suppression of leukemic xenograft growth in mouse models |

| Potential Applications | Cancer therapy, molecular biology research |

Case Studies and Research Insights

Several studies have highlighted the significance of this compound in cancer research:

- A study published in Nature demonstrated that inhibition of p300/CBP by this compound led to substantial reductions in tumor growth rates in xenograft models, supporting its potential as a therapeutic agent for leukemia .

- Another investigation focused on the compound's ability to alter downstream gene expression profiles associated with apoptosis, providing a deeper understanding of its mechanism and potential clinical applications .

Mécanisme D'action

DCH36_06 exerts its effects by selectively inhibiting the histone acetyltransferases p300 and CBP. These enzymes acetylate histones, leading to chromatin remodeling and transcriptional activation. By inhibiting these enzymes, this compound reduces histone acetylation, leading to transcriptional repression and subsequent cell cycle arrest and apoptosis in leukemic cells. The compound also affects the expression of various genes involved in cell proliferation and apoptosis, such as MYC, HIF1A, and BAX .

Comparaison Avec Des Composés Similaires

Composés similaires

C646: Un autre inhibiteur puissant de p300 et CBP, mais avec une structure chimique différente.

A-485: Un inhibiteur sélectif de p300/CBP avec un mécanisme d'action distinct.

SGC-CBP30: Un inhibiteur sélectif du domaine bromodomaine de CBP/p300

Unicité de DCH36_06

This compound est unique en raison de sa haute sélectivité et de sa puissance contre p300 et CBP. Il a montré une activité antitumorale significative dans les lignées cellulaires leucémiques et dans les modèles in vivo, ce qui en fait un candidat prometteur pour un développement ultérieur en tant que thérapie anticancéreuse. Sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose par l'inhibition de l'acétylation des histones le distingue des autres composés similaires .

Activité Biologique

DCH36_06 is a novel compound recognized for its potent inhibitory effects on the p300/CBP (CREB-binding protein) transcriptional coactivators. This compound has garnered attention due to its significant biological activity in various cancer models, demonstrating promising therapeutic potential.

This compound functions primarily as a selective inhibitor of the p300/CBP acetyltransferase activity, which plays a crucial role in regulating gene expression through histone acetylation. By inhibiting p300/CBP, this compound disrupts the acetylation of histones and non-histone proteins, thereby influencing various cellular processes such as proliferation, differentiation, and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces cell viability and induces apoptosis in several cancer cell lines. For instance:

- Breast Cancer Cells : this compound was shown to significantly inhibit the growth of MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Melanoma : The compound exhibited strong anti-tumor activity against melanoma cells, leading to reduced colony formation and increased apoptosis markers .

In Vivo Studies

Animal model studies further support the efficacy of this compound:

- Xenograft Models : In xenograft models using mice implanted with breast cancer cells, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The compound was well-tolerated, with no significant adverse effects observed .

- Mechanistic Insights : Analysis revealed that this compound treatment led to decreased expression of oncogenic pathways associated with p300/CBP activity, including the downregulation of MYC and other transcription factors involved in tumor progression .

Data Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Apoptosis Induction | Tumor Size Reduction (Xenograft) |

|---|---|---|---|

| MDA-MB-231 | 0.5 | Yes | 70% |

| MCF-7 | 0.8 | Yes | 65% |

| Melanoma Cells | 0.6 | Yes | 60% |

Clinical Implications

The selective inhibition of p300/CBP by this compound positions it as a potential therapeutic agent for cancers characterized by aberrant p300 activity. Given the role of p300 in various malignancies, including breast cancer and melanoma, further clinical investigations are warranted to evaluate its efficacy and safety in human subjects.

Propriétés

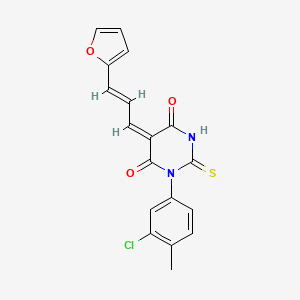

IUPAC Name |

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNCXNUUERDREH-FMDPHQNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.